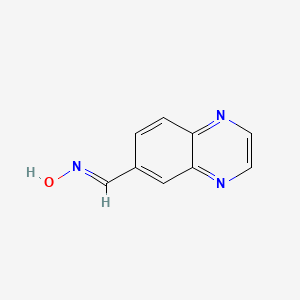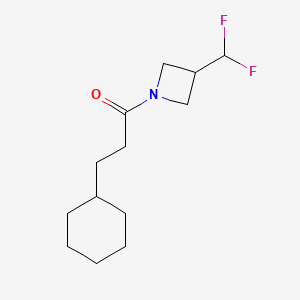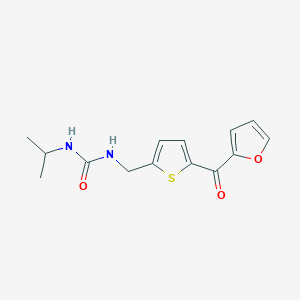
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest involves functionalities related to furan and thiophene, both of which are significant in various chemical syntheses and applications. Its complex structure suggests potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives often involves multicomponent reactions. For instance, Sayahi et al. (2015) describe a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the versatility of furan and thiophene compounds in synthetic chemistry (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Molecular Structure Analysis
Crystal structures of furan and thiophene derivatives reveal insights into their stereochemical arrangements, which can affect their chemical reactivity and properties. Borisova et al. (2016) investigated the stereochemical peculiarities of certain furan and thiophene derivatives, offering a glimpse into the molecular complexity of such compounds (Borisova, Toze, Yagafarov, Zubkov, Dorovatovskii, Zubavichus, & Khrustalev, 2016).
Chemical Reactions and Properties
Furan and thiophene derivatives participate in various chemical reactions, reflecting their chemical properties. Hatanaka, Ohki, & Tatsumi (2010) detailed the C-H bond activation and borylation of furans and thiophenes, highlighting the reactivity of these rings in synthetic applications (Hatanaka, Ohki, & Tatsumi, 2010).
Wissenschaftliche Forschungsanwendungen
Organosilicon Synthesis of Isocyanates This study describes a method for synthesizing isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series, which could be relevant for developing compounds with similar structures to "1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea" (Lebedev et al., 2006).
Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes This research demonstrates the Vilsmeier formylation to prepare heterocyclic 2-carbaldehydes and -2-[2H]carbaldehydes, providing a foundation for the synthesis of complex molecules incorporating furan and thiophene units (Chadwick et al., 1973).
Thio-sugars Derivatives The study on thio-sugars derivatives, including pyrolysis and reaction analysis of glucopyranoside analogs, offers insights into the behavior of sulfur-containing heterocycles, which might be extrapolated to the synthesis and reactivity of compounds like "1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea" (Hull & Owen, 1977).
Reaction between Furan- or Thiophene-2-carbonyl Chloride and Isocyanides This research details a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the potential for creating complex molecular architectures through the combination of furan or thiophene units with other reactive groups (Sayahi et al., 2015).
Wirkmechanismus
Target of Action
Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes.
Mode of Action
These compounds interact with the active sites of their target enzymes, leading to inhibition of the enzymes’ activities
Biochemical Pathways
The inhibition of AChE and BChE can affect cholinergic signaling, which is vital in both central and peripheral nervous systems . Urease plays a key role in the urea cycle, and its inhibition can disrupt this process.
Result of Action
The inhibition of target enzymes can lead to changes in the associated biochemical pathways, potentially resulting in therapeutic effects. For instance, AChE inhibitors are used in the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)16-14(18)15-8-10-5-6-12(20-10)13(17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJAVBZDIJUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)



![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

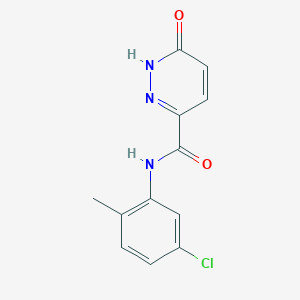
![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
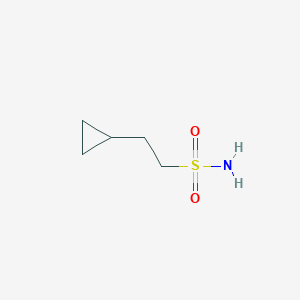
![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
